An In-depth Technical Guide to 1-Bromo-2-chloro-4,5-difluorobenzene
An In-depth Technical Guide to 1-Bromo-2-chloro-4,5-difluorobenzene
CAS Number: 59447-06-2
This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4,5-difluorobenzene, a halogenated aromatic compound with significant potential in chemical synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
1-Bromo-2-chloro-4,5-difluorobenzene is a substituted benzene derivative with the molecular formula C₆H₂BrClF₂. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 59447-06-2 | |
| Molecular Formula | C₆H₂BrClF₂ | |
| Molecular Weight | 227.43 g/mol | |
| Appearance | Not explicitly stated in provided results | |
| Boiling Point | 197.1°C at 760 mmHg | |
| Density | 1.805 g/cm³ | |
| Flash Point | 73°C |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Bromo-2-chloro-4,5-difluorobenzene was not found in the provided search results, a plausible synthetic route can be inferred from established methods for analogous compounds. The Sandmeyer reaction, a well-known method for introducing halides onto an aromatic ring via a diazonium salt intermediate, is a likely approach.
A potential synthetic pathway is outlined below. This proposed method is based on the synthesis of structurally similar compounds such as 1-bromo-2-chloro-4-fluorobenzene.[1]
Proposed Synthesis Workflow:
Caption: Proposed synthesis of 1-Bromo-2-chloro-4,5-difluorobenzene.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Diazotization of 2-Chloro-4,5-difluoroaniline
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Dissolve 2-chloro-4,5-difluoroaniline in a suitable acidic medium, such as a mixture of hydrobromic acid and water.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
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Heat the CuBr solution to boiling.
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Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution.
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The desired product, 1-Bromo-2-chloro-4,5-difluorobenzene, will be formed and can be isolated by steam distillation.
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Step 3: Purification
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Separate the organic layer from the distillate.
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Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and again with water.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
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Purify the crude product by fractional distillation under reduced pressure.
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Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents.
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¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the electronegative halogen atoms.
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¹⁹F NMR: Two signals are anticipated for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-coupling) with each other and with neighboring protons and carbons will provide valuable structural information.
3.2. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.43 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion will be observed. Fragmentation patterns will likely involve the loss of halogen atoms and other characteristic fragments.
3.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-halogen (C-Br, C-Cl, C-F) stretching vibrations at lower frequencies.
Reactivity and Applications in Drug Development
The presence of multiple halogen atoms with different reactivities makes 1-Bromo-2-chloro-4,5-difluorobenzene a versatile building block in organic synthesis. The bromine atom is typically the most reactive site for cross-coupling reactions.
4.1. Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom in 1-Bromo-2-chloro-4,5-difluorobenzene can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or their derivatives. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of complex molecular scaffolds.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: Suzuki-Miyaura coupling with 1-Bromo-2-chloro-4,5-difluorobenzene.
4.2. Role in Medicinal Chemistry
Halogenated aromatic compounds are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atoms in 1-Bromo-2-chloro-4,5-difluorobenzene can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific examples of its direct use in drug development were not found, its structural motifs are present in various therapeutic agents. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential applications in areas such as oncology and infectious diseases.
Safety and Handling
1-Bromo-2-chloro-4,5-difluorobenzene should be handled with appropriate safety precautions in a well-ventilated area. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This technical guide provides a foundational understanding of 1-Bromo-2-chloro-4,5-difluorobenzene. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its full potential in the development of novel chemical entities.
